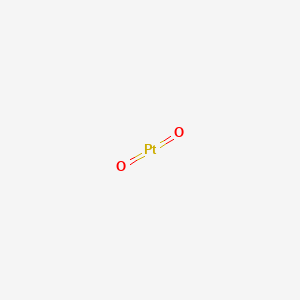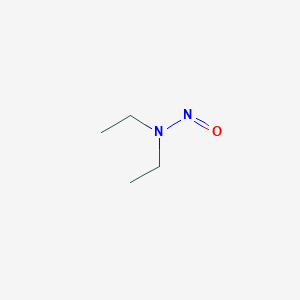![molecular formula C32H37N7O3 B121288 3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide CAS No. 145455-35-2](/img/structure/B121288.png)
3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide
Overview
Description
3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide is a peptide.
Scientific Research Applications
Growth Hormone Secretagogue
This compound has been identified as a nonpeptidyl secretagogue for growth hormone, which synergizes with the natural growth hormone secretagogue growth hormone-releasing hormone and acts through an alternative signal transduction pathway. It mimics the growth hormone-releasing hexapeptide His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 (GHRP-6) (R. Smith et al., 1993).
Practical Synthesis for CCR5 Antagonist
A practical method for synthesizing an orally active CCR5 antagonist, which incorporates elements of this compound, has been developed. This method involves a series of chemical reactions, including esterification, intramolecular Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation (T. Ikemoto et al., 2005).
Novel Synthesis of Benzodiazepine Derivatives
This compound's structure has been used in the design and synthesis of novel benzodiazepine-containing gamma-secretase inhibitors for potential use in Alzheimer's disease. These compounds incorporate a substituted hydrocinnamide C-3 side chain for potent compounds (I. Churcher et al., 2003).
Antimicrobial Activity
Certain derivatives of this compound have been tested for their anti-inflammatory activity. The structure has also been used in synthesizing compounds for antimicrobial activity against various bacteria and fungi (R. Kalsi et al., 1990).
Dopaminergic Activity
Derivatives of this compound have been synthesized and evaluated as agonists of central and peripheral dopamine receptors, indicating its potential in dopaminergic activity studies (F. R. Pfeiffer et al., 1982).
Dipeptidyl Peptidase IV Inhibitor for Diabetes Treatment
Novel series of butanamides, including derivatives of this compound, have been synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating their potential in the treatment of type 2 diabetes (Aiko Nitta et al., 2008).
Mechanism of Action
Target of Action
L-692,585 is a potent and nonpeptidyl growth hormone secretagogue receptor (GHS-R1a) agonist . The primary target of L-692,585 is the GHS-R1a, which is a receptor that plays a crucial role in the regulation of growth hormone release .
Mode of Action
L-692,585 acts directly on somatotropes, which are cells in the anterior pituitary gland that produce growth hormone . It induces the release of growth hormone in a dose-dependent manner from isolated porcine somatotropes . This interaction with its targets results in an increase in intracellular calcium concentrations .
Biochemical Pathways
The action of L-692,585 involves the mobilization of calcium from internal stores during the first phase of the response, leading to an increase in intracellular calcium concentrations . This is followed by a calcium influx during the second phase, which is a consequence of somatotrope depolarization . The involvement of adenylate cyclase–cAMP and phospholipase C–inositol triphosphate pathways is also indicated .
Pharmacokinetics
The pharmacokinetics of L-692,585 involve its intravenous administration, which significantly increases peak growth hormone concentrations in a dose-dependent manner . The peak plasma growth hormone levels and total growth hormone release increase in a dose-dependent manner when L-692,585 is administered once daily for 14 consecutive days .
Result of Action
The result of L-692,585’s action is an increase in plasma growth hormone levels . It is 2- to 2.5-fold more potent than GHRP-6 in increasing these levels . L-692,585 significantly increases the number and size of plaques, indicating increased growth hormone release .
Action Environment
The action of L-692,585 is influenced by the environment in which it is administered. For instance, the removal of calcium from the bathing medium or the addition of nifedipine, an L-calcium channel blocker, significantly decreases the hGHRH-induced calcium transients and initial peak increase induced by L-692,585 . This suggests that the presence of calcium in the environment is crucial for the action of L-692,585 .
Biochemical Analysis
Biochemical Properties
L-692,585 interacts with the GHS-R1a, a receptor found in the pituitary gland and hypothalamus . It has a high affinity for this receptor, with a Ki value of 0.8 nM . This interaction triggers a series of biochemical reactions that ultimately lead to the release of GH .
Cellular Effects
L-692,585 has a significant impact on various types of cells, particularly somatotropes in the pituitary gland . It induces the release of GH in a dose-dependent manner from isolated porcine somatotropes . L-692,585 also significantly increases the number and size of plaques, indicating increased GH release .
Molecular Mechanism
The molecular mechanism of L-692,585 involves its binding to the GHS-R1a receptor . This binding triggers a series of intracellular events, including an increase in intracellular calcium concentrations . This increase in calcium levels coincides with GH release . The stimulatory effects of L-692,585 on calcium transient are blocked by adenylate cyclase inhibitor and phospholipase C (PLC) inhibitor, indicating the involvement of adenylate cyclase-cAMP and PLC-inositol triphosphate pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, L-692,585 has been shown to induce an acute, transient increase in GH levels . The magnitude of the response is not down-regulated following repeated daily administration for 14 days . This suggests that L-692,585 has a stable effect over time, without significant degradation or loss of effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of L-692,585 vary with different dosages . For instance, in beagles, L-692,585 significantly increased peak GH concentrations 4.3-fold at a dose of 0.005 mg/kg, 7-fold at a dose of 0.02 mg/kg, and 21-fold at a dose of 0.10 mg/kg .
Properties
IUPAC Name |
3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O3/c1-21(40)19-33-32(2,3)18-29(41)34-27-17-16-24-8-4-7-11-28(24)39(31(27)42)20-22-12-14-23(15-13-22)25-9-5-6-10-26(25)30-35-37-38-36-30/h4-15,21,27,33,40H,16-20H2,1-3H3,(H,34,41)(H,35,36,37,38)/t21-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBCFPXLXOLPIZ-JIPXPUAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(C)(C)CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432124 | |
| Record name | L-692,585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145455-35-2 | |
| Record name | L-692,585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)
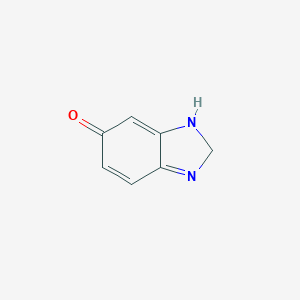

![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)

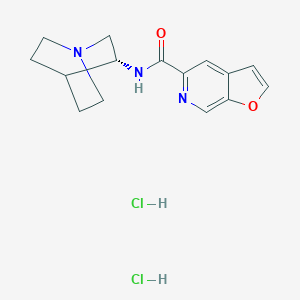
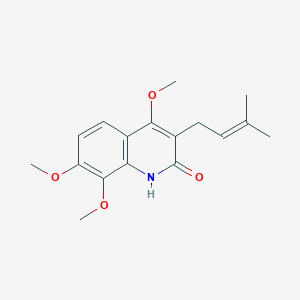

![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
